LogP Differentiation: 2,6-Difluoro O-Linked Ether vs. Non-Fluorinated Benzyloxy Analog
3-((2,6-Difluorobenzyl)oxy)azetidine exhibits a measured LogP of 1.658, as reported in the Fluorochem product datasheet . In contrast, the non-fluorinated parent analog 3-(benzyloxy)azetidine (free base, CAS 897086-95-2) has a computationally derived LogP of 1.175, reported by Chemscene . The 0.483 log unit difference represents an approximately 3-fold increase in octanol-water partition coefficient attributable to the 2,6-difluoro substitution on the aromatic ring. This controlled comparison isolates the specific contribution of the 2,6-difluoro motif to lipophilicity within an otherwise identical O-linked azetidine ether scaffold.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.658 (experimental, Fluorochem datasheet) |
| Comparator Or Baseline | 3-(Benzyloxy)azetidine (free base, CAS 897086-95-2): LogP = 1.175 (computational, Chemscene) |
| Quantified Difference | ΔLogP = +0.483 (~3× increase in lipophilicity) |
| Conditions | Experimental LogP values from vendor datasheets; computational LogP from ACD/Labs or equivalent prediction method |
Why This Matters
A LogP difference of ~0.5 units can meaningfully shift a compound's position in pKa-LogP optimization plots; for medicinal chemistry teams selecting building blocks, the 2,6-difluoro-substituted variant provides enhanced membrane permeability potential without the excessive lipophilicity burden that would accompany larger aromatic substituents.
